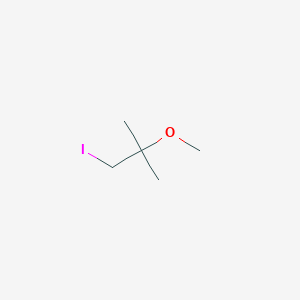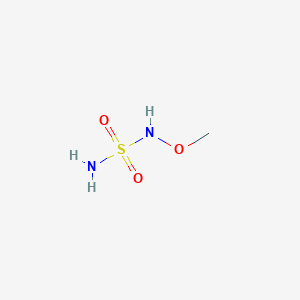
(R)-1-Chloropent-4-EN-2-OL
Vue d'ensemble
Description
(R)-1-Chloropent-4-EN-2-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound that can exist in two different forms, namely (R) and (S).
Applications De Recherche Scientifique
Anti-HIV Effects
(R)-1-Chloropent-4-EN-2-OL shows potential in inhibiting HIV replication. Savarino et al. (2001) found that chloroquine, which shares a similar structure, selectively inhibited HIV-1 IIIB replication. This was associated with structural changes in the gp120 glycoprotein, indicating a broad-spectrum anti-HIV-1 and HIV-2 activity at clinically achievable concentrations (Savarino et al., 2001).
Potential in Cancer Therapy
Solomon and Lee (2009) reported that chloroquine, closely related to this compound, could effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This suggests its use as a possible enhancing agent in cancer therapies (Solomon & Lee, 2009).
Role in Chemical Synthesis
In chemical synthesis, derivatives of this compound have been used. Specklin et al. (2014) achieved enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one through enzymatic desymmetrization, highlighting its role in producing enantioselective compounds (Specklin et al., 2014).
Application in Bioreactor Systems
Azizi et al. (2021) discussed the use of this compound in bioreactor systems. Their study on 4-chlorophenol removal by air lift packed bed bioreactor indicated that such compounds could be effectively managed in biological treatment systems (Azizi et al., 2021).
Enzymatic Synthesis Applications
Moen et al. (2005) synthesized enantiomers of ranolazine, a potential anti-anginal drug, from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, showcasing the role of similar compounds in the enzymatic synthesis of medically significant substances (Moen et al., 2005).
Propriétés
IUPAC Name |
(2R)-1-chloropent-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJUQGWFGIUDIE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione](/img/structure/B3249742.png)
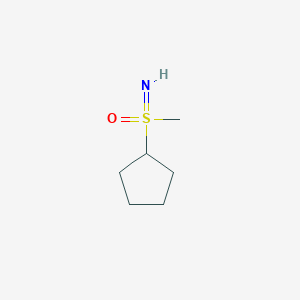
![Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3249750.png)

![rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis](/img/structure/B3249760.png)
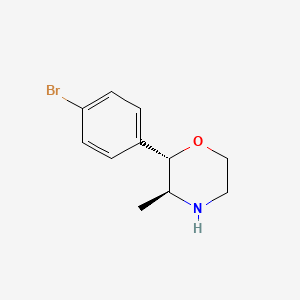
![Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3249770.png)


![Spiro[2.4]heptan-5-one](/img/structure/B3249791.png)
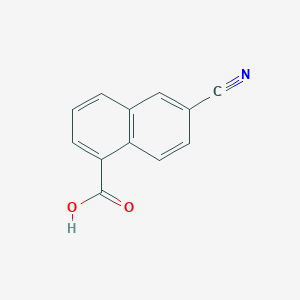
![2-[2-(4-chlorophenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3249801.png)
